molecular formula C22H21ClN4O3S B2437937 N-(5-chloro-2-methylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 1112435-92-3

N-(5-chloro-2-methylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2437937
CAS No.: 1112435-92-3
M. Wt: 456.95
InChI Key: KWBHHYHXLCSMOO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a potent and selective small-molecule inhibitor identified for its activity in oncological research. This compound functions as a covalent inhibitor that selectively targets the Pseudokinase Tribbles Homolog 3 (TRIB3) , a protein implicated in the regulation of cell stress, survival, and tumorigenesis. By covalently binding to TRIB3, it effectively disrupts the TRIB3-MKK4 interaction, leading to the sustained activation of c-JUN N-terminal kinase (JNK) and subsequent apoptosis in cancer cells. Its research value is particularly significant in the study of hepatocellular carcinoma (HCC) , where it has demonstrated robust anti-tumor efficacy in preclinical models. This molecule represents a crucial research tool for investigating TRIB3-related signaling pathways, understanding mechanisms of drug resistance, and exploring novel therapeutic strategies for cancers with high unmet medical need. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-12-5-6-13(23)9-16(12)24-18(28)11-31-22-25-19-15-10-14(30-4)7-8-17(15)26(2)20(19)21(29)27(22)3/h5-10H,11H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBHHYHXLCSMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a novel compound with significant potential in pharmacological research, particularly concerning its anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN4O4SC_{22}H_{21}ClN_{4}O_{4}S, with a molecular weight of 472.9 g/mol. The compound features a complex structure that includes a chloro-substituted phenyl group and a pyrimidine-indole derivative, which are critical for its biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, which can affect cell proliferation and survival.
  • Signaling Pathway Modulation : The compound potentially modulates important signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cancer cell growth and survival .

Antimicrobial Activity

The compound's structural features imply possible antimicrobial properties. Compounds with similar moieties have been shown to exert significant antimicrobial effects against various pathogens. For example, thiazol derivatives demonstrated potent activity against Staphylococcus aureus and other bacteria . This suggests that this compound may also exhibit comparable antimicrobial activity.

Case Studies

  • Cytotoxicity in Cancer Cells : A study focusing on similar indole derivatives reported that these compounds inhibited the proliferation of colorectal cancer cell lines (HCT116 and Caco-2), leading to cell cycle arrest and apoptosis .
  • Antimicrobial Testing : Research on thiazol-containing compounds indicated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against certain bacterial strains . While direct data on our compound is not available, it provides a framework for expected activity levels.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cancer TypeIC50/MIC Values
Neocryptolepine DerivativesAnticancerColorectal Cancer (HCT116)Induces apoptosis
Thiazol DerivativesAntimicrobialStaphylococcus aureusMIC = 0.22 - 0.25 μg/mL
N-(5-chloro...acetamidePotential Anticancer/AntimicrobialTBDTBD

Q & A

Q. What are the recommended synthetic routes for this acetamide derivative?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediate heterocyclic cores (e.g., pyrimidoindole). Key steps include:

  • Thioether linkage formation : Reacting a thiol-containing pyrimidoindole intermediate with chloroacetamide derivatives under reflux conditions using triethylamine as a base .
  • N-substitution : Introducing the 5-chloro-2-methylphenyl group via nucleophilic substitution or coupling reactions .
  • Purification : Recrystallization from solvents like pet-ether or ethanol, monitored by TLC for reaction completion . Characterization requires IR (to confirm C=O, S-C=S bonds), 1H^1 \text{H}/13C^{13} \text{C}-NMR (to verify substituent positions), and mass spectrometry (to validate molecular weight) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., acetamide C=O at ~1650–1700 cm1^{-1}, thioether S-C at ~600–700 cm1^{-1}) .
  • NMR : 1H^1 \text{H}-NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups on pyrimidine at δ 2.1–2.5 ppm). 13C^{13} \text{C}-NMR resolves carbonyl carbons (e.g., 4-oxo group at ~170–180 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) compares experimental and theoretical molecular weights (e.g., [M+H]+^+) to confirm purity .

Q. How should researchers monitor reaction progress and purity?

  • TLC : Use silica gel plates with UV visualization; common mobile phases include ethyl acetate/hexane mixtures (1:1 to 3:1 ratios) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization algorithms efficiently narrow optimal conditions (e.g., 70–80°C, 5 mol% triethylamine) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dialysis to remove traces .
  • Catalyst screening : Evaluate bases like DBU or K2_2CO3_3 for thioether formation efficiency .

Q. How to resolve discrepancies between theoretical and experimental spectral data?

  • Isomerism analysis : Check for tautomerism in the pyrimidoindole core (e.g., keto-enol shifts) via 1H^1 \text{H}-NMR in DMSO-d6_6 .
  • Impurity profiling : Use LC-MS to detect side products (e.g., over-alkylated derivatives) and adjust stoichiometry .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .

Q. What strategies elucidate the compound’s biological activity and mechanism?

  • In vitro assays : Screen for kinase inhibition (e.g., ATP-binding assays) or antiproliferative activity (MTT assay on cancer cell lines) .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., binding affinity to pyrimidine-binding enzyme pockets) .
  • Toxicity studies : Acute toxicity in murine models (e.g., LD50_{50} determination) and hepatic enzyme profiling (ALT/AST levels) .

Q. How can computational chemistry predict reactivity and stability?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gaps, charge distribution) .
  • Degradation pathways : Simulate hydrolysis under acidic/alkaline conditions (SPARTAN software) to identify labile bonds (e.g., acetamide cleavage) .
  • Solubility prediction : Use COSMO-RS models to prioritize solvents for formulation .

Methodological Notes

  • Data validation : Cross-reference spectral data with synthetic intermediates to isolate contribution of each substituent .
  • Contradiction management : If biological activity conflicts with structural analogs, re-evaluate substituent electronic effects (e.g., methoxy vs. nitro groups) via Hammett plots .
  • Open-source tools : Leverage PubChem’s 3D conformer library (https://pubchem.ncbi.nlm.nih.gov ) for docking studies .

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